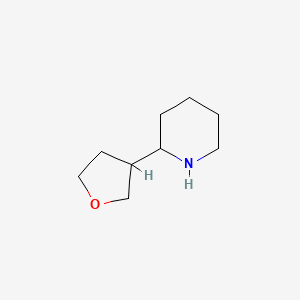

2-(Tetrahydrofuran-3-yl)piperidine

Description

2-(Tetrahydrofuran-3-yl)piperidine is a heterocyclic organic compound that features a piperidine ring fused with a tetrahydrofuran moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

2-(oxolan-3-yl)piperidine |

InChI |

InChI=1S/C9H17NO/c1-2-5-10-9(3-1)8-4-6-11-7-8/h8-10H,1-7H2 |

InChI Key |

LSZVXBAFFQRDNB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2CCOC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tetrahydrofuran-3-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of piperidine with tetrahydrofuran derivatives in the presence of a suitable catalyst. For instance, the use of palladium-catalyzed hydrogenation has been reported to facilitate the formation of piperidine derivatives .

Industrial Production Methods: Industrial production of 2-(Tetrahydrofuran-3-yl)piperidine may involve large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can optimize the production efficiency and scalability of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-(Tetrahydrofuran-3-yl)piperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

Substitution: Halogenated reagents and bases are often used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted piperidines and tetrahydrofuran derivatives, which can exhibit diverse biological activities .

Scientific Research Applications

2-(Tetrahydrofuran-3-yl)piperidine has a wide range of applications in scientific research:

Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.

Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.

Medicine: It is investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

Industry: It is utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(Tetrahydrofuran-3-yl)piperidine involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, inhibit receptor binding, and alter cellular signaling pathways. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Piperidine: A simpler analog that lacks the tetrahydrofuran moiety.

Pyrrolidine: Another heterocyclic compound with a five-membered ring structure.

Morpholine: Contains both nitrogen and oxygen in a six-membered ring.

Uniqueness: 2-(Tetrahydrofuran-3-yl)piperidine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity compared to simpler piperidine derivatives .

Biological Activity

2-(Tetrahydrofuran-3-yl)piperidine is a compound that has garnered attention for its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

2-(Tetrahydrofuran-3-yl)piperidine features a piperidine ring fused with a tetrahydrofuran moiety. Its molecular formula contributes to its reactivity and interaction with biological targets. Key properties include:

- Molecular Weight : 155.237 Da

- Monoisotopic Mass : 155.131012 Da

- Hydrogen Bond Acceptors : 2

- Hydrogen Bond Donors : 1

- Rotatable Bonds : 1

These characteristics influence its solubility, stability, and interaction with various biological systems.

Biological Activities

Research indicates that 2-(tetrahydrofuran-3-yl)piperidine exhibits several significant biological activities:

- Antimicrobial Activity : Studies have shown that piperidine derivatives, including this compound, possess notable antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anticancer Properties : Preliminary investigations suggest that compounds similar to 2-(tetrahydrofuran-3-yl)piperidine may exhibit cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy .

- Neuroprotective Effects : Some tetrahydropyridine derivatives have been linked to neuroprotective activities, which could be relevant for conditions like Parkinson's disease .

The mechanism by which 2-(tetrahydrofuran-3-yl)piperidine exerts its biological effects is not fully elucidated but is believed to involve interactions with specific receptors or enzymes within target cells. The compound's ability to form hydrogen bonds may enhance its affinity for biological targets, contributing to its pharmacological properties .

Synthesis Methods

The synthesis of 2-(tetrahydrofuran-3-yl)piperidine can be achieved through various chemical reactions, including:

- [4+2] Annulation Reactions : This method utilizes phosphine-catalyzed reactions involving allene ketones and azadienes to produce enantioselective tetrahydropyridines .

- Substitution Reactions : Modifications to the piperidine structure can yield derivatives with enhanced biological activity or improved pharmacokinetic properties.

Case Studies and Research Findings

Several studies highlight the biological activity of related compounds:

These findings suggest a promising avenue for further research into the therapeutic applications of 2-(tetrahydrofuran-3-yl)piperidine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.